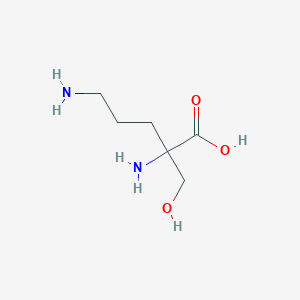
2,5-Diamino-2-(hydroxymethyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diamino-2-(hydroxymethyl)pentanoic acid, also known as DAP, is a non-proteinogenic amino acid that has been widely studied for its potential applications in various fields of science. This compound is composed of two amino groups, one hydroxyl group, and a methyl group attached to a pentanoic acid backbone. In
Scientific Research Applications
2,5-Diamino-2-(hydroxymethyl)pentanoic acid has been studied for its potential applications in various fields of science, including biochemistry, pharmacology, and biotechnology. One of the main applications of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid is as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. 2,5-Diamino-2-(hydroxymethyl)pentanoic acid-containing peptidomimetics have been shown to have improved stability, bioavailability, and activity compared to their peptide counterparts.
Mechanism Of Action
The mechanism of action of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid is not fully understood, but it is believed to be mediated through its interaction with various proteins and enzymes in the body. 2,5-Diamino-2-(hydroxymethyl)pentanoic acid has been shown to bind to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular processes.
Biochemical And Physiological Effects
2,5-Diamino-2-(hydroxymethyl)pentanoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,5-Diamino-2-(hydroxymethyl)pentanoic acid can inhibit the activity of enzymes involved in the biosynthesis of various molecules, including nucleotides and amino acids. Additionally, 2,5-Diamino-2-(hydroxymethyl)pentanoic acid has been shown to have antioxidant properties, protecting cells from oxidative stress. In vivo studies have demonstrated that 2,5-Diamino-2-(hydroxymethyl)pentanoic acid can improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,5-Diamino-2-(hydroxymethyl)pentanoic acid in lab experiments is its high yield of synthesis and low cost. Additionally, 2,5-Diamino-2-(hydroxymethyl)pentanoic acid-containing peptidomimetics have improved stability and bioavailability compared to their peptide counterparts. However, one limitation of using 2,5-Diamino-2-(hydroxymethyl)pentanoic acid in lab experiments is its potential toxicity, as high concentrations of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid have been shown to be cytotoxic to cells.
Future Directions
There are several future directions for research on 2,5-Diamino-2-(hydroxymethyl)pentanoic acid. One area of interest is the development of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid-containing peptidomimetics for use as therapeutic agents in various diseases, including cancer and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid and its interactions with various proteins and enzymes in the body. Finally, the potential toxicity of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid needs to be further investigated to ensure its safety for use in therapeutic applications.
Conclusion:
In conclusion, 2,5-Diamino-2-(hydroxymethyl)pentanoic acid is a non-proteinogenic amino acid that has been widely studied for its potential applications in various fields of science. Its high yield of synthesis and low cost make it an attractive building block for the synthesis of peptidomimetics. However, its potential toxicity needs to be further investigated to ensure its safety for use in therapeutic applications. Further research is needed to elucidate the mechanism of action of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid and its potential applications in various diseases.
Synthesis Methods
2,5-Diamino-2-(hydroxymethyl)pentanoic acid can be synthesized through a variety of methods, including the reaction of N,N-dimethylformamide-dimethylacetal with ethyl acrylate, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of N,N-dimethylformamide-dimethylacetal with ethyl acrylate, followed by the addition of hydroxylamine hydrochloride and sodium cyanoborohydride. Both methods result in the formation of 2,5-Diamino-2-(hydroxymethyl)pentanoic acid with high yields.
properties
CAS RN |
111767-05-6 |
|---|---|
Product Name |
2,5-Diamino-2-(hydroxymethyl)pentanoic acid |
Molecular Formula |
C6H14N2O3 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2,5-diamino-2-(hydroxymethyl)pentanoic acid |
InChI |
InChI=1S/C6H14N2O3/c7-3-1-2-6(8,4-9)5(10)11/h9H,1-4,7-8H2,(H,10,11) |
InChI Key |
RJKHSEVDLVVSAK-UHFFFAOYSA-N |
SMILES |
C(CC(CO)(C(=O)O)N)CN |
Canonical SMILES |
C(CC(CO)(C(=O)O)N)CN |
synonyms |
L-Ornithine, 2-(hydroxymethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



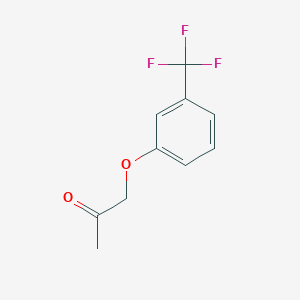
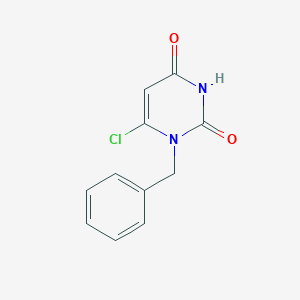
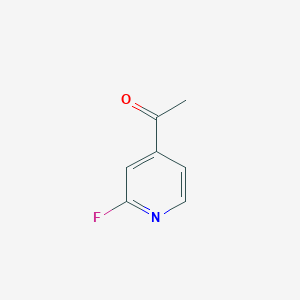

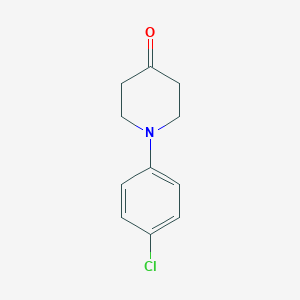
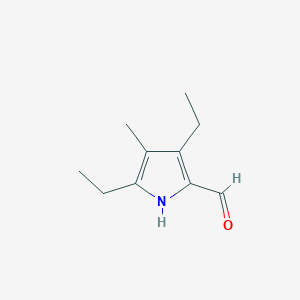
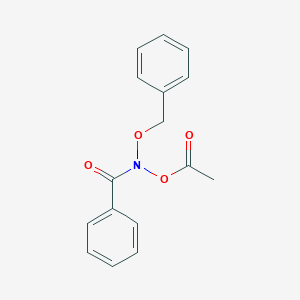
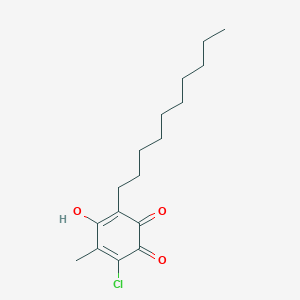
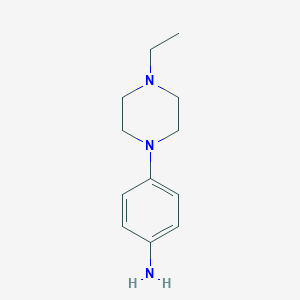
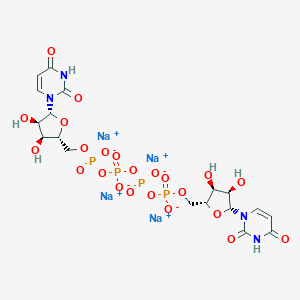
![4,5,7-Trimethyl-2-[(4-methylsulfonylphenyl)methylamino]-1,3-benzothiazol-6-ol](/img/structure/B38769.png)
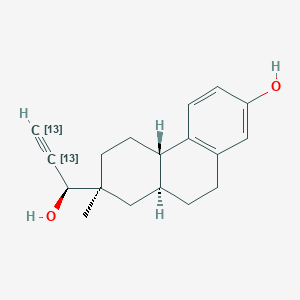
![(10S,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B38773.png)
![Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-](/img/structure/B38775.png)